molecular formula C17H20FN3O2 B10878681 (4Z)-2-(4-fluorophenyl)-5-methyl-4-{1-[(tetrahydrofuran-2-ylmethyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one

(4Z)-2-(4-fluorophenyl)-5-methyl-4-{1-[(tetrahydrofuran-2-ylmethyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B10878681
M. Wt: 317.36 g/mol
InChI Key: KLHNIHMWUQSITR-UHFFFAOYSA-N
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Description

1-(4-FLUOROPHENYL)-3-METHYL-4-{(Z)-1-[(TETRAHYDRO-2-FURANYLMETHYL)AMINO]ETHYLIDENE}-1H-PYRAZOL-5-ONE is a synthetic organic compound characterized by its unique structural components, including a fluorophenyl group, a methyl group, and a pyrazolone core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-FLUOROPHENYL)-3-METHYL-4-{(Z)-1-[(TETRAHYDRO-2-FURANYLMETHYL)AMINO]ETHYLIDENE}-1H-PYRAZOL-5-ONE typically involves multi-step organic reactions. One common method includes:

    Formation of the pyrazolone core: This can be achieved through the reaction of hydrazine derivatives with β-keto esters under acidic or basic conditions.

    Introduction of the fluorophenyl group: This step often involves electrophilic aromatic substitution reactions using fluorobenzene derivatives.

    Attachment of the tetrahydrofuran moiety: This can be done via nucleophilic substitution reactions where the tetrahydrofuran ring is introduced using appropriate alkylating agents.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions: 1-(4-FLUOROPHENYL)-3-METHYL-4-{(Z)-1-[(TETRAHYDRO-2-FURANYLMETHYL)AMINO]ETHYLIDENE}-1H-PYRAZOL-5-ONE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially yielding alcohol derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the fluorophenyl or pyrazolone moieties, introducing different functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination, or Grignard reagents for alkylation.

Major Products: The major products from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(4-FLUOROPHENYL)-3-METHYL-4-{(Z)-1-[(TETRAHYDRO-2-FURANYLMETHYL)AMINO]ETHYLIDENE}-1H-PYRAZOL-5-ONE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(4-FLUOROPHENYL)-3-METHYL-4-{(Z)-1-[(TETRAHYDRO-2-FURANYLMETHYL)AMINO]ETHYLIDENE}-1H-PYRAZOL-5-ONE involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 1-(4-CHLOROPHENYL)-3-METHYL-4-{(Z)-1-[(TETRAHYDRO-2-FURANYLMETHYL)AMINO]ETHYLIDENE}-1H-PYRAZOL-5-ONE
  • 1-(4-BROMOPHENYL)-3-METHYL-4-{(Z)-1-[(TETRAHYDRO-2-FURANYLMETHYL)AMINO]ETHYLIDENE}-1H-PYRAZOL-5-ONE

Uniqueness: The presence of the fluorophenyl group in 1-(4-FLUOROPHENYL)-3-METHYL-4-{(Z)-1-[(TETRAHYDRO-2-FURANYLMETHYL)AMINO]ETHYLIDENE}-1H-PYRAZOL-5-ONE imparts unique electronic properties, potentially enhancing its reactivity and interaction with biological targets compared to its chloro- or bromo- analogs. This makes it a compound of particular interest in fields requiring specific electronic characteristics.

Properties

Molecular Formula

C17H20FN3O2

Molecular Weight

317.36 g/mol

IUPAC Name

2-(4-fluorophenyl)-5-methyl-4-[C-methyl-N-(oxolan-2-ylmethyl)carbonimidoyl]-1H-pyrazol-3-one

InChI

InChI=1S/C17H20FN3O2/c1-11(19-10-15-4-3-9-23-15)16-12(2)20-21(17(16)22)14-7-5-13(18)6-8-14/h5-8,15,20H,3-4,9-10H2,1-2H3

InChI Key

KLHNIHMWUQSITR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC=C(C=C2)F)C(=NCC3CCCO3)C

Origin of Product

United States

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